![molecular formula C10H9N3O B2615794 4-(1H-Pyrazol-1-yl)benzamide CAS No. 1019012-35-1](/img/structure/B2615794.png)
4-(1H-Pyrazol-1-yl)benzamide
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Overview
Description
“4-(1H-Pyrazol-1-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It has a molecular formula of C10H9N3O and an average mass of 187.198 Da .
Synthesis Analysis
A series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives were synthesized and their activities against BCR-ABL1 kinase in vitro were evaluated . All new compounds showed from moderate to potent activities against wild-type (wt) BCR-ABL1 kinase .
Molecular Structure Analysis
The molecular structure of “this compound” was characterized by 1H NMR, 13C NMR, and HR-MS . Theoretical structural analysis of the new 4-(1H-pyrazol-1-yl)benzenesulfonamide series using a molecular modeling approach was also performed .
Scientific Research Applications
1. Synthesis and Biological Evaluation
A series of compounds including 4-(1H-Pyrazol-1-yl)benzamide derivatives were synthesized and evaluated for their biological applications. These compounds showed potential in binding nucleotide protein targets, suggesting their significance in medicinal chemistry (Saeed et al., 2015).
2. BCR-ABL Kinase Inhibitors
This compound derivatives were proposed as new BCR-ABL tyrosine kinase inhibitors. These derivatives showed promising results against wild-type BCR-ABL1 kinase, indicating their potential as therapeutic agents for chronic myelogenous leukemia (Hu et al., 2015).
3. Antimycobacterial Screening
New derivatives of this compound were synthesized and screened for antitubercular activities. These compounds showed significant activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Nayak et al., 2016).
4. Supramolecular Liquid Crystals
This compound derivatives were used to create supramolecular liquid crystals with luminescent properties. These findings contribute to the development of materials with specific optical and electronic properties (Moyano et al., 2013).
5. Autophagy Modulators
Some this compound derivatives demonstrated potent anticancer activity by modulating autophagy. These compounds disrupted autophagic flux, indicating a novel mechanism of action against cancer (Ai et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes, such as aurora kinase a and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and proliferation .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through hydrogen bonding and hydrophobic interactions . This interaction may lead to changes in the function or activity of the target proteins, potentially influencing cellular processes such as cell cycle progression and proliferation.
properties
IUPAC Name |
4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVWJHYYJKVAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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